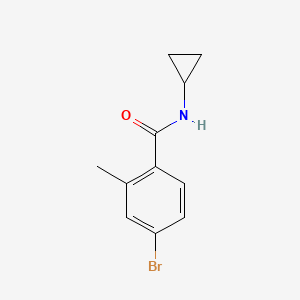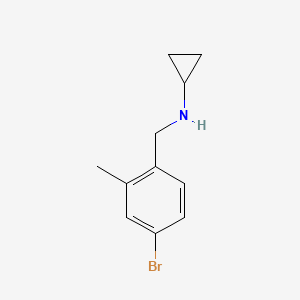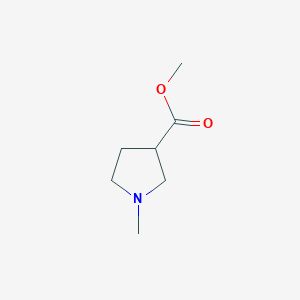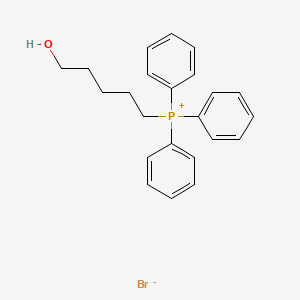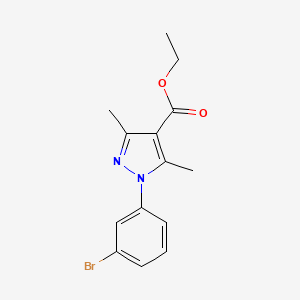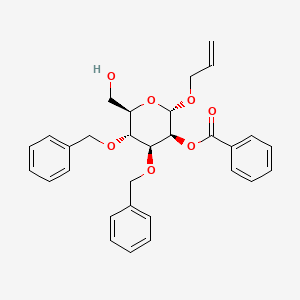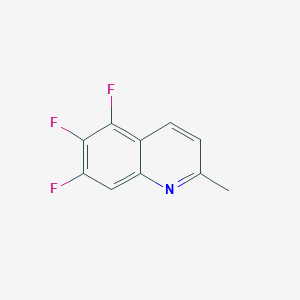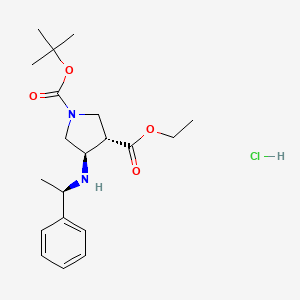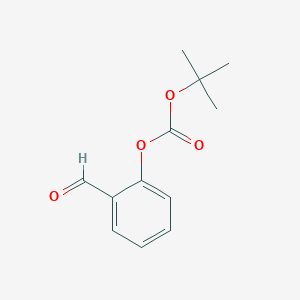
tert-butyl (2-formylphenyl) carbonate
Descripción general
Descripción
tert-Butyl (2-formylphenyl) carbonate: is an organic compound with the molecular formula C12H14O4 It is a derivative of phenyl carbonate, where the phenyl group is substituted with a formyl group at the ortho position and a tert-butyl group at the carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-formylphenyl) carbonate typically involves the reaction of 2-formylphenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate phenoxide ion, which then reacts with tert-butyl chloroformate to yield the desired carbonate ester.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (2-formylphenyl) carbonate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The carbonate ester can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: 2-formylbenzoic acid
Reduction: 2-hydroxymethylphenyl carbonate
Substitution: Various substituted phenyl carbonates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (2-formylphenyl) carbonate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a protecting group for phenols and alcohols, facilitating the study of biochemical pathways and enzyme mechanisms.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of prodrugs where the carbonate ester can be hydrolyzed to release the active drug.
Industry: In the industrial sector, this compound is used in the manufacture of polymers and resins. It can also serve as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-formylphenyl) carbonate involves its ability to undergo hydrolysis, oxidation, and reduction reactions. The formyl group can participate in various chemical transformations, making the compound versatile in synthetic applications. The carbonate ester linkage is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions.
Comparación Con Compuestos Similares
tert-Butyl phenyl carbonate: Similar structure but lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl (2-formylphenyl) carbonate: Similar reactivity but with a methyl group instead of a tert-butyl group, affecting its steric properties and reactivity.
Uniqueness: tert-Butyl (2-formylphenyl) carbonate is unique due to the presence of both a formyl group and a tert-butyl carbonate ester. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry.
Propiedades
IUPAC Name |
tert-butyl (2-formylphenyl) carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENGEZPJIUIXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
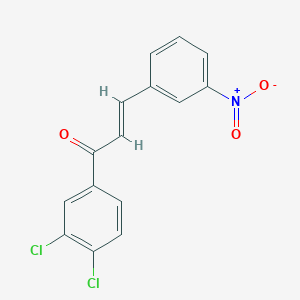
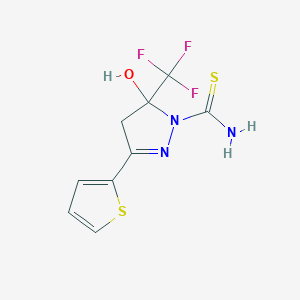
![4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol](/img/structure/B3130873.png)

